{bicyclo[3.3.1]nonan-3-yl}methanamine hydrochloride
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Overview
Description
{bicyclo[3.3.1]nonan-3-yl}methanamine hydrochloride is a chemical compound with the molecular formula C10H18ClN. It is a derivative of the bicyclo[3.3.1]nonane structure, which is known for its rigidity and unique three-dimensional shape. This compound is often used in various chemical and pharmaceutical research applications due to its interesting structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {bicyclo[3.3.1]nonan-3-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclo[3.3.1]nonane Core: This can be achieved through various methods, including Diels-Alder reactions or intramolecular cyclizations.
Introduction of the Methanamine Group: This step involves the functionalization of the bicyclo[3.3.1]nonane core with a methanamine group. This can be done through nucleophilic substitution reactions using appropriate amine precursors.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {bicyclo[3.3.1]nonan-3-yl}methanamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclo[3.3.1]nonane core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different functional groups onto the bicyclo[3.3.1]nonane structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, {bicyclo[3.3.1]nonan-3-yl}methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an interesting scaffold for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is used to study the effects of rigid, three-dimensional structures on biological activity. It can be used as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may impart specific biological activities that could be useful in drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its rigid structure and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of {bicyclo[3.3.1]nonan-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The rigid bicyclo[3.3.1]nonane core can fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds have a similar rigid structure but with a different ring size.
Bicyclo[4.4.1]undecane derivatives: These compounds have a larger ring system but share the bicyclic framework.
Uniqueness
{bicyclo[3.3.1]nonan-3-yl}methanamine hydrochloride is unique due to its specific ring size and the presence of the methanamine group. This combination imparts distinct chemical and biological properties that are not found in other bicyclic compounds.
Biological Activity
The compound {bicyclo[3.3.1]nonan-3-yl}methanamine hydrochloride is a member of the bicyclic amine family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Structure and Properties
The bicyclo[3.3.1]nonane framework is characterized by its unique three-dimensional conformation, which allows for various substituents that can influence biological activity. The presence of the amine group contributes to its potential as a pharmacophore in drug design.
Anticancer Properties
Recent studies have demonstrated that compounds derived from the bicyclo[3.3.1]nonane structure exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit hypoxia-inducible factor (HIF)-1α, a key regulator in cancer metabolism and survival under low oxygen conditions. One notable study found that a bicyclo[3.3.1]non-2-ene derivative inhibited HIF-1α accumulation in HeLa cells with an IC50 value of 3.0 μM, indicating potent activity against cervical carcinoma cells .
The mechanisms by which this compound exerts its biological effects include:
- Proteasomal Degradation : The compound promotes oxygen-independent proteasomal degradation of HIF-1α, leading to reduced transcriptional activity associated with tumor growth .
- Selectivity for Cancer Cells : Research indicates that derivatives may show selective cytotoxicity towards cancer cells compared to normal cells, suggesting a therapeutic window for clinical applications .
Study 1: In Vitro Cytotoxicity
A study evaluating the cytotoxic effects of various bicyclo[3.3.1]nonane derivatives reported IC50 values ranging from 1.2 to 24.9 μM against different tumor cell lines, demonstrating a promising profile for further development .
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound A | 1.2 | HeLa |
Compound B | 5.0 | MCF-7 |
Compound C | 15.0 | A549 |
Study 2: Mechanistic Insights
Another investigation focused on the apoptotic pathways activated by these compounds revealed that they primarily induce apoptosis via the intrinsic pathway, as evidenced by the degradation of caspase 9 . This mechanism highlights the potential for these compounds to be developed as anticancer agents.
Properties
IUPAC Name |
3-bicyclo[3.3.1]nonanylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-7-10-5-8-2-1-3-9(4-8)6-10;/h8-10H,1-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQURKOYBBYGGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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